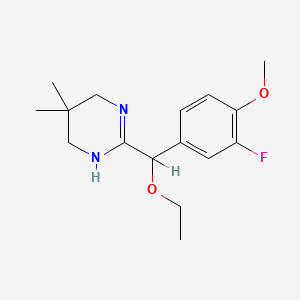

3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-3-fluoro-4-methoxybenzyl)pyrimidine

Beschreibung

This pyrimidine derivative features a bicyclic scaffold with a 5,5-dimethyl substitution on the tetrahydro ring and a benzyl substituent at the 2-position. The benzyl group is further substituted with an alpha-ethoxy, 3-fluoro, and 4-methoxy moiety, distinguishing it from simpler analogs. Its molecular formula is C₁₈H₂₀N₂O₂ (CAS 53035-93-1) .

Eigenschaften

CAS-Nummer |

33210-47-8 |

|---|---|

Molekularformel |

C16H23FN2O2 |

Molekulargewicht |

294.36 g/mol |

IUPAC-Name |

2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine |

InChI |

InChI=1S/C16H23FN2O2/c1-5-21-14(15-18-9-16(2,3)10-19-15)11-6-7-13(20-4)12(17)8-11/h6-8,14H,5,9-10H2,1-4H3,(H,18,19) |

InChI-Schlüssel |

ZOFWONFMAOYWRI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(C1=CC(=C(C=C1)OC)F)C2=NCC(CN2)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,4,5,6-Tetrahydro-5,5-dimethyl-2-(α-ethoxy-3-fluoro-4-methoxybenzyl)pyrimidine, also known as Pyrimidine, 3,4,5,6-tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-3-fluoro-4-methoxybenzyl)-, is a chemical compound with the molecular formula and a molecular weight of 294.36400 .

Chemical Properties

Applications

While the search results do not provide specific applications of 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(α-ethoxy-3-fluoro-4-methoxybenzyl)pyrimidine, they do offer related information that can help infer potential uses and applications.

- As a Chemical Intermediate: It can be used as a chemical intermediate in the synthesis of pharmaceutical compounds .

- ** антимикробная активность Studies:** Pyrimidine derivatives have demonstrated antimicrobial activity, making them potentially useful in developing new antimicrobial agents .

- ** антираковое лекарство Research:** Tetrahydroimidazo[1,2-a]pyrimidine derivatives have been studied for anticancer activity .

- ** Рейтес Number:** The compound is also listed in the RTECS (Registry of Toxic Effects of Chemical Substances) database, implying its use or study in toxicology .

- Molecular characteristics: Analysis includes frontier molecular orbitals, molecular electrostatic potential, and quantum theory of atoms in molecules .

Safety and Toxicity

Wirkmechanismus

The mechanism of action of 2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The following table highlights key structural differences between the target compound and analogs described in the evidence:

Key Observations :

- Electronic Effects : The target compound’s 3-fluoro and 4-methoxy substituents create a polarized aromatic ring, enhancing dipole interactions compared to phenyl or chlorophenyl analogs .

- Steric Bulk : The alpha-ethoxy group introduces steric hindrance, which may reduce metabolic degradation compared to smaller substituents (e.g., methyl or hydrogen) .

Physicochemical Properties

Limited data on the target compound’s physical properties are available. However, analogs from provide insights:

- 1,4,5,6-Tetrahydro-5,5-dimethyl-2-(phenylmethyl)pyrimidine: Off-white, waxy solid .

- Solubility : Fluorinated analogs (e.g., 4-fluorophenylmethyl derivative) likely exhibit higher lipophilicity than the target compound due to the absence of polar ethoxy/methoxy groups .

Biologische Aktivität

3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-3-fluoro-4-methoxybenzyl)pyrimidine (CAS: 33236-09-8) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C15H21FN2O

- Molecular Weight : 264.338 g/mol

- Structural Characteristics : The compound features a pyrimidine core with various substituents that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and its interaction with specific biological targets.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antitumor properties. For example, similar compounds have shown effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A1 | NCI-H1975 | 0.1 |

| A2 | A549 | 0.5 |

| A3 | NCI-H460 | 0.3 |

These findings suggest that modifications to the pyrimidine structure can enhance antitumor efficacy .

The mechanism by which 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-3-fluoro-4-methoxybenzyl)pyrimidine exerts its effects may involve inhibition of key enzymes and pathways associated with tumor growth. For instance, compounds with similar structures have been shown to inhibit EGFR (Epidermal Growth Factor Receptor) activity, which is crucial in many cancers .

Case Studies

- In Vitro Studies : In a study evaluating the antitumor activity of pyrido[2,3-d]pyrimidines:

- Structure-Activity Relationship (SAR) : Analysis of SAR for similar compounds revealed that:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-3-fluoro-4-methoxybenzyl)pyrimidine, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation, cyclization, and functional group protection/deprotection. For example, tert-butyldimethylsilyl (TBS) groups are used to protect hydroxyl intermediates during pyrimidine ring formation. Purification often employs column chromatography with silica gel or reverse-phase HPLC, validated by TLC and NMR for intermediate integrity. Critical parameters include reaction temperature control (e.g., -78°C for sensitive intermediates) and anhydrous conditions to prevent side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming regiochemistry and stereochemistry. Mass spectrometry (MS) via electrospray ionization (ESI) or MALDI-TOF validates molecular weight. Purity is assessed using HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and residual solvent analysis via GC-MS. For example, ammonium acetate buffer (pH 6.5) is used in HPLC mobile phases to enhance peak resolution for polar impurities .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction energetics and transition states to predict regioselectivity. Reaction path search algorithms (e.g., GRRM or AFIR) identify low-energy pathways, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computed activation barriers with experimental validation, narrowing optimal conditions (e.g., solvent choice, catalyst loading) through iterative feedback loops. This reduces synthesis time by 30–50% compared to traditional methods .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent carriers). Systematic meta-analysis should compare variables like:

- Concentration ranges (e.g., µM vs. nM dosing).

- Solvent effects (DMSO vs. ethanol on membrane permeability).

- Biological endpoints (IC₅₀ vs. EC₅₀ metrics).

Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) and statistical tools (ANOVA with post-hoc tests) can isolate confounding factors .

Q. What are the key challenges in detecting and quantifying trace impurities in this compound?

- Methodological Answer : Impurities from incomplete protection/deprotection (e.g., residual TBS groups) or oxidation byproducts require ultra-sensitive detection. Methods include:

- High-resolution mass spectrometry (HR-MS) for exact mass matching.

- LC-MS/MS with multiple reaction monitoring (MRM) for targeted impurities.

- NMR relaxation editing to suppress dominant parent compound signals.

Validation against pharmacopeial standards (e.g., USP/Ph. Eur.) ensures compliance with ≤0.1% impurity thresholds .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : SAR studies require systematic structural modifications:

- Core modifications : Varying substituents on the pyrimidine ring (e.g., replacing ethoxy with methoxy groups).

- Stereochemical probes : Synthesizing enantiomers via chiral HPLC or asymmetric catalysis.

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to biological targets.

Data triangulation (synthesis, assays, computation) identifies pharmacophoric features critical for activity .

Methodological Tools and Frameworks

- Experimental Design : Utilize factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, catalyst ratio) while minimizing runs .

- Data Contradiction Analysis : Apply ICReDD’s “experimental-computational feedback loop” to reconcile discrepancies between predicted and observed outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.